molecular formula C10H4BrClF3N B1268551 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline CAS No. 655235-61-3

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Cat. No. B1268551
CAS RN: 655235-61-3
M. Wt: 310.5 g/mol
InChI Key: KKGSBQKOZKBRKL-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4BrClF3N . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline consists of a quinoline core with bromo, chloro, and trifluoromethyl substituents. The molecular weight of this compound is 310.5 .

Scientific Research Applications

Pharmaceutical Applications

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline may have applications in the pharmaceutical industry. The trifluoromethyl group is found in many FDA-approved drugs . This group can enhance the pharmacological properties of drugs, making them more effective. Therefore, 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline could potentially be used as a building block in the synthesis of new drugs .

Synthesis of Biologically Active Compounds

This compound could be used in the synthesis of biologically active compounds. For example, it could be used in the Doebner–Miller synthesis, which involves the condensation of aromatic amines with chalcones to afford quinolines . This method can produce trisubstituted quinoline derivatives , which have various biological activities.

Synthesis of Fluorine-Containing Compounds

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline could be used in the synthesis of fluorine-containing compounds. Fluorine-containing compounds have numerous applications in medicines, electronics, agrochemicals, and catalysis .

Research and Development

This compound could be used in research and development in the field of organic chemistry. It could be used to study the properties and reactions of quinoline derivatives, which could lead to the development of new synthetic methods and the discovery of new compounds .

Material Science

In material science, this compound could potentially be used in the development of new materials with unique properties. The presence of the trifluoromethyl group could influence the physical and chemical properties of the resulting materials .

Environmental Science

In environmental science, this compound could potentially be used in studies related to the environmental fate and transport of quinoline derivatives. Understanding how these compounds behave in the environment is important for assessing their potential environmental impacts .

Safety and Hazards

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions of research and applications involving 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline are not specified in the search results. Given its use in proteomics research , it’s possible that future work could involve further exploration of its properties and potential applications in this field.

properties

IUPAC Name

8-bromo-4-chloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGSBQKOZKBRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347942
Record name 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline

CAS RN

655235-61-3
Record name 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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